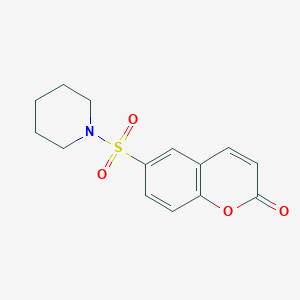

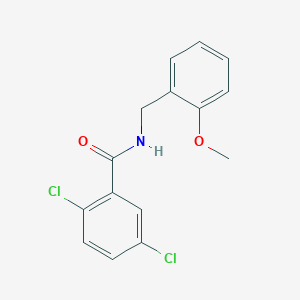

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one

Vue d'ensemble

Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Chromen-2-one is a chemical structure found in a variety of natural products and pharmaceuticals, known for its wide range of biological activities.

Applications De Recherche Scientifique

Dihydrofolate Reductase (DHFR) Inhibitors

Sulfonamide derivatives, such as “6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one”, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the synthesis of nucleotides and thus, inhibiting it can have antimicrobial and antitumor effects .

Antimicrobial Activity

Sulfonamides, including the compound , have been known to exhibit antimicrobial activity . They can inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

Sulfonamides can also exhibit anticancer activity . They can cause cell cycle arrest in the G1 phase, inhibit various enzymes and proteins involved in cancer progression, and disrupt microtubule assembly . This makes them potential candidates for the development of new anticancer drugs .

Anti-HIV Properties

Sulfonamides have been reported to have anti-HIV properties . While it’s not specified whether “6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one” has been studied for this application, it’s a potential area of research given the properties of sulfonamides .

Hypoglycemic Activity

Sulfonamides have been reported to have hypoglycemic activity . This means they could potentially be used in the treatment of diabetes .

Anti-thyroid Activity

Sulfonamides have been reported to have anti-thyroid activity . This suggests they could potentially be used in the treatment of thyroid disorders .

Mécanisme D'action

Target of Action

The primary targets of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one are α-glucosidase , α-amylase , and PPAR-γ . These enzymes play crucial roles in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of type 2 diabetes mellitus .

Mode of Action

The compound interacts with its targets through inhibition and agonistic activity. It exhibits good binding affinity with α-glucosidase enzymes, suggesting its potential as an α-glucosidase inhibitor . It also shows moderate activity on α-amylase . Furthermore, it acts as an agonist of PPAR-γ, a nuclear receptor that plays a key role in regulating genes involved in glucose and lipid metabolism .

Biochemical Pathways

The inhibition of α-glucosidase and α-amylase enzymes slows down the breakdown of carbohydrates into glucose, thereby reducing the rise in blood glucose levels after a meal . On the other hand, the activation of PPAR-γ stimulates the production of small insulin-sensitive adipocytes, improving insulin sensitivity .

Pharmacokinetics

In-silico ADME profile analysis of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one indicates compliance with Lipinski’s and Veber’s rules, suggesting excellent oral bioavailability properties . .

Result of Action

The compound’s action results in good inhibitory potency against α-glucosidase, with values ranging from 90.6% to 96.3% compared to Acarbose . Two derivatives of the compound showed the highest potency with IC50 values of 0.975 ± 0.04 and 0.584 ± 0.02 µg/mL, respectively, compared to Acarbose (IC50 = 0.805 ± 0.03 µg/mL) . They also exhibited significant activity to PPAR-γ, indicating that these derivatives improve insulin sensitivity .

Orientations Futures

The future directions for research on “6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one” would likely depend on its biological activity and potential applications. Given the importance of both piperidine and chromen-2-one derivatives in medicinal chemistry , this compound could be of interest in the development of new pharmaceuticals.

Propriétés

IUPAC Name |

6-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14-7-4-11-10-12(5-6-13(11)19-14)20(17,18)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFNZVBFHMJKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429036 | |

| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105125-37-9 | |

| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)

![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)

![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)

![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)